Trimethyloxonium-d9 Tetrafluoroborate
Description
Contextualizing Deuterated Methylating Agents in Mechanistic Organic Chemistry
The use of isotopically labeled compounds, particularly those incorporating deuterium (B1214612), is a cornerstone of mechanistic organic chemistry. nih.gov Deuterated methylating agents are invaluable tools that allow researchers to trace the path of molecules through complex reaction sequences and to probe the subtleties of reaction kinetics. nih.govrsc.org The introduction of a deuterated methyl group (CD₃) in place of a standard methyl group (CH₃) provides a clear spectroscopic marker, enabling the precise determination of methylation sites in intricate molecules. nih.gov
Furthermore, the mass difference between deuterium and protium (B1232500) can give rise to a kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond can be measurably different from that of an identical reaction involving a C-H bond. Analyzing the KIE helps to elucidate the rate-determining step of a reaction and provides insight into the transition state geometry. The strategic use of deuterated reagents is therefore essential for building a detailed understanding of reaction mechanisms, particularly in fields like pharmaceutical development where tracing metabolic pathways is crucial. nih.govnih.gov Traditional deuterated methylating agents like CD₃I and (CD₃)₂SO₄, while widely used, have noted concerns regarding volatility and toxicity. nih.gov This has driven the development of more robust and selective reagents. nih.gov
Historical Development and Significance of Oxonium Salts as Electrophilic Methylating Reagents
Oxonium salts are a class of organic compounds characterized by a trivalent oxygen atom with a positive formal charge. wikipedia.orgquora.comcollinsdictionary.com Historically, they have been recognized as some of the most potent electrophilic alkylating agents available to synthetic chemists. orgsyn.orgrsc.org The development of stable trialkyloxonium salts, particularly the tetrafluoroborates, is credited to the pioneering work of Hans Meerwein, and these compounds are often referred to as Meerwein's salts. wikipedia.orgwikipedia.org
The significance of these reagents lies in their exceptional reactivity. Trimethyloxonium (B1219515) tetrafluoroborate (B81430) is ranked as one of the strongest commercially available reagents for electrophilic methylation, surpassing the reactivity of methyl sulfonate esters like methyl triflate. wikipedia.org Their high electrophilicity stems from the presence of a positively charged oxygen atom, which makes the attached alkyl groups highly susceptible to nucleophilic attack. libretexts.org This allows for the methylation of even very weak nucleophiles, such as amides, ethers, sulfides, and carboxylic acids, often under much milder conditions than those required for traditional alkyl halides or sulfonates. orgsyn.orgwikipedia.orgchempedia.info The synthesis typically involves the reaction of a boron trifluoride complex with an ether and epichlorohydrin. orgsyn.orgwikipedia.orgwikipedia.org
Scope and Research Focus on Trimethyloxonium-d9 Tetrafluoroborate for Elucidating Reaction Pathways
This compound, [(CD₃)₃O]⁺[BF₄]⁻, merges the high methylating power of oxonium salts with the mechanistic insight provided by deuterium labeling. This specific isotopologue serves as a powerful tool for elucidating complex reaction pathways. Its primary research focus is in studies where tracking the source and destination of a methyl group is paramount or where the kinetic isotope effect can provide evidence for a proposed mechanism.
The use of this reagent allows for the clean and efficient installation of a trideuteromethyl group onto a wide variety of substrates. rwth-aachen.de By analyzing the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can definitively identify the site of methylation. This is particularly valuable in molecules with multiple potential nucleophilic sites, where selectivity can be ambiguous. nih.gov The strong electrophilicity inherited from its non-deuterated counterpart ensures that the methylation proceeds efficiently, making it a reliable method for preparing deuterated standards, probes for metabolic studies, and active pharmaceutical ingredients with potentially altered pharmacokinetic profiles.
Compound Data
Below are tables detailing the physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 89909-32-0 scbt.com |
| Molecular Formula | C₃D₉BF₄O scbt.com |
| Molecular Weight | 156.96 g/mol scbt.com |
| Alternate Name | Tri(methyl-d3)oxonium-d9 Fluoroborate scbt.com |
Table 2: Spectroscopic Data
| Spectrum Type | Details |
| ¹H NMR | The proton NMR spectrum of the non-deuterated analogue, trimethyloxonium tetrafluoroborate, shows a single methyl resonance at δ 4.54 in liquid SO₂. orgsyn.org |
| ¹³C NMR | Data available from sources such as Fluka AG. nih.gov |
| ¹⁷O NMR | The ¹⁷O NMR spectrum has been reported in the literature, with nitromethane (B149229) used as a solvent. spectrabase.com |
Properties
CAS No. |
89909-32-0 |
|---|---|
Molecular Formula |
C₃D₉BF₄O |
Molecular Weight |
156.96 |
Synonyms |
NSC 528455-d9; Trimethyloxonium-d9 Fluoroborate; Trimethyloxonium-d9 Tetrafluoroborate(1-); Tri(methyl-d3)oxonium-d9 Fluoroborate |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Trimethyloxonium D9 Tetrafluoroborate
Overview of Synthetic Pathways to Trimethyloxonium (B1219515) Salts
Trialkyloxonium salts, particularly Trimethyloxonium Tetrafluoroborate (B81430), are highly effective alkylating agents first discovered and extensively studied by Hans Meerwein. orgsyn.org Their synthesis has been refined over the years, leading to several established methodologies. The most prominent and widely adopted methods are based on the reaction of boron trifluoride, an ether, and a specific promoter like epichlorohydrin.
Two primary pathways for the synthesis of trimethyloxonium salts are generally recognized:
Ether Exchange Method: An alternative route involves an alkyl-exchange reaction. Trimethyloxonium Tetrafluoroborate can be prepared by treating Triethyloxonium (B8711484) Tetrafluoroborate with an excess of dimethyl ether. orgsyn.org This facile exchange is driven by the volatility of the displaced diethyl ether. The reaction is conducted in a dry solvent, such as methylene (B1212753) chloride, and upon completion, the trimethyloxonium salt crystallizes from the solution. orgsyn.org
While other methods exist, such as the reaction of dimethoxycarbonium tetrafluoroborate with dimethyl ether, the Meerwein-Curphey synthesis remains a convenient and frequently cited method for preparing large quantities of the salt. orgsyn.orgorgsyn.org
Specific Protocols for Deuterium (B1214612) Labeling and Synthesis of Trimethyloxonium-d9 Tetrafluoroborate
The synthesis of this compound, [(CD₃)₃O]⁺[BF₄]⁻, requires the specific incorporation of deuterium atoms in place of all nine protons on the methyl groups. This is achieved by using deuterated precursors in a synthetic pathway analogous to those used for the non-labeled compound. nih.govnih.gov The limited commercial availability of many deuterated reagents often necessitates their synthesis as a preliminary step. nih.gov
A logical approach to synthesizing the d9-labeled compound is to adapt the well-established Meerwein-Curphey synthesis. This involves the substitution of standard reagents with their fully deuterated counterparts.
Proposed Synthetic Protocol (Adapted):
A hypothetical, but chemically sound, protocol based on published methods for the non-deuterated compound is as follows: lookchem.comchemicalbook.com
Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a low-temperature condenser (Dry Ice/acetone), and a gas inlet is assembled and placed under a dry nitrogen or argon atmosphere.
Initial Reagents: Anhydrous dichloromethane (B109758) is introduced into the flask, followed by boron trifluoride diethyl etherate. The solution is cooled significantly using a Dry Ice/acetone bath.
Introduction of Deuterated Precursor: Instead of dimethyl ether, dimethyl-d6 ether (CD₃OCD₃) is condensed into the cold reaction mixture.
Reaction Promotion: Epichlorohydrin is added dropwise to the vigorously stirred, cold mixture. The formation of the d9-labeled salt would rely on a complex rearrangement involving this reagent. For complete and specific d9 labeling, the use of a deuterated C1 synthon might be required in more advanced protocols.
Reaction and Precipitation: The mixture is allowed to warm to room temperature and stirred overnight. The product, this compound, precipitates as a white solid.
Isolation: The crystalline solid is isolated by filtration under an inert atmosphere, washed with anhydrous dichloromethane and anhydrous diethyl ether, and dried under a stream of dry nitrogen.
The table below outlines the key reagents for this adapted synthesis.
| Reagent | Non-Deuterated Synthesis | Proposed d9-Labeled Synthesis | Purpose |
| Lewis Acid | Boron Trifluoride Diethyl Etherate | Boron Trifluoride Diethyl Etherate | Activates the ether |
| Ether | Dimethyl Ether | Dimethyl-d6 Ether | Source of two (CD₃) groups |
| Promoter | Epichlorohydrin | Epichlorohydrin | Facilitates formation of the oxonium ion |
| Solvent | Dichloromethane (anhydrous) | Dichloromethane (anhydrous) | Reaction medium |
Considerations for Reproducible Synthesis and Isolation in Research Settings
The synthesis of trialkyloxonium salts is highly sensitive to procedural variables. Their powerful alkylating nature is matched by their high reactivity towards nucleophiles, especially water. Therefore, strict adherence to specific conditions is paramount for achieving high yields and purity. orgsyn.org
Key considerations for a reproducible synthesis include:
Rigorous Anhydrous Conditions: The foremost requirement is the exclusion of moisture from the reaction system. Trialkyloxonium salts hydrolyze rapidly. wikipedia.org All glassware must be thoroughly oven- or flame-dried, and all solvents and liquid reagents must be freshly distilled from appropriate drying agents. orgsyn.orgchemicalbook.com
Inert Atmosphere: The entire procedure, including reaction, filtration, and product handling, must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon. orgsyn.orglookchem.com This prevents atmospheric moisture from coming into contact with the reagents and the product.
Temperature Control: The reaction is typically initiated at very low temperatures (e.g., in a Dry Ice/acetone bath) to manage the exothermic nature of the complex formation between the Lewis acid and the ether. chemicalbook.com The reaction mixture is often allowed to warm slowly to room temperature and stirred for an extended period to ensure complete precipitation. lookchem.com
Efficient Stirring: As the oxonium salt precipitates, the reaction mixture can become a thick slurry. chemicalbook.com Vigorous and efficient mechanical stirring is essential to ensure proper mixing of the reagents and to prevent localized heating.
Purification and Handling: The product is isolated by filtering the crystalline mass and washing it thoroughly with anhydrous solvents to remove soluble impurities. orgsyn.org The final product is a free-flowing, white, crystalline solid that must be dried completely. It should be stored in a tightly sealed container, preferably in a freezer under an inert atmosphere, to minimize degradation over time. chemicalbook.com
The following table summarizes the critical parameters for successful synthesis and isolation.
| Parameter | Condition | Justification |
| Atmosphere | Dry Nitrogen or Argon | Trimethyloxonium salts are extremely hygroscopic and react readily with water, leading to decomposition. orgsyn.orgwikipedia.org |
| Reagents/Solvents | Anhydrous | To prevent hydrolysis of the product and side reactions. orgsyn.orgchemicalbook.com |
| Initial Temperature | Dry Ice/Acetone Bath (-78 °C) | To control the initial exothermic reaction between the Lewis acid and ether. chemicalbook.com |
| Stirring | Vigorous Mechanical Stirring | Ensures homogeneity in a reaction that produces a thick precipitate. chemicalbook.com |
| Isolation | Filtration under Inert Gas | Prevents exposure of the crystalline product to atmospheric moisture during workup. orgsyn.orglookchem.com |
| Storage | Freezer (-20 °C), under N₂ | Enhances long-term stability and prevents thermal and hydrolytic degradation. chemicalbook.com |
Mechanistic Investigations Utilizing Trimethyloxonium D9 Tetrafluoroborate As a Mechanistic Probe
Tracking of Methyl Group Migration and Regioselectivity in Complex Reaction Systems
In molecules with multiple potential sites for methylation, determining the precise location of the added methyl group (regioselectivity) is crucial for understanding the reaction. Trimethyloxonium-d9 tetrafluoroborate (B81430) excels as a mechanistic probe in these systems. The nine deuterium (B1214612) atoms act as a heavy isotope label, making the introduced methyl group easily distinguishable from any other methyl groups present in the starting material or solvent.
The primary analytical techniques used to track the -CD3 group are:
Mass Spectrometry (MS): A molecule containing a -CD3 group will have a molecular weight that is 3 atomic mass units (amu) higher than its non-deuterated (-CH3) counterpart. This mass difference provides an unambiguous signal in the mass spectrum, confirming the successful incorporation of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterium is NMR-active, it resonates at a very different frequency from protons (¹H). In a ¹H NMR spectrum, the signal for the methyl group will be absent. In a ¹H-decoupled ¹³C NMR spectrum, the carbon of a -CD3 group will appear as a multiplet (typically a septet) due to coupling with deuterium (spin I=1), and it will be shifted slightly upfield compared to a -CH3 group.
For example, in the study of alkaloids or other complex natural products with multiple nucleophilic heteroatoms (e.g., oxygens and nitrogens), methylation with Trimethyloxonium-d9 tetrafluoroborate followed by MS and NMR analysis can definitively identify which atom was methylated, revealing the most nucleophilic site under the reaction conditions. This tracking ability is invaluable for mapping reaction pathways and understanding rearrangements where a methyl group might migrate from one position to another.
Table 2: Expected Mass Spectral Data for a Hypothetical Substrate (MW=200) Methylated with Protio and Deuterated Reagents
| Methylating Agent | Product Structure | Expected Molecular Ion (M+) | Change in Mass (amu) |
| Trimethyloxonium (B1219515) tetrafluoroborate | Substrate-CH₃ | 215 | +15 |
| This compound | Substrate-CD₃ | 218 | +18 |
Application in Distinguishing Between Intermolecular and Intramolecular Methylation Pathways
A fundamental question in many chemical rearrangements or group transfers is whether the process occurs within a single molecule (intramolecular) or between two separate molecules (intermolecular). Crossover experiments, which are designed to answer this question, are greatly facilitated by isotopic labeling with reagents like this compound. wikipedia.org
The experimental design is as follows:
Two similar, but distinguishable, reactants are prepared. For instance, one reactant (Molecule A) and a second reactant that has been tagged with a non-participating, stable isotope (Molecule A').
Molecule A is then subjected to a reaction that involves the potential transfer of a methyl group from one part of the molecule to another.
A "crossover" experiment is performed by mixing Molecule A with an externally added methylating agent, this compound. A separate experiment is run with Molecule A' and the non-deuterated trimethyloxonium tetrafluoroborate.
A final, crucial crossover experiment involves reacting a mixture of Molecule A and Molecule A' in the same flask.
Intramolecular Pathway: If the methylation is strictly intramolecular, the methyl group from Molecule A will only be found on products derived from A, and the tagged group from A' will remain on products of A'. No crossover of the methyl group between the two types of molecules will be observed.
Intermolecular Pathway: If the methyl group detaches from one molecule and can then react with any other substrate molecule in the solution, then a statistical mixture of products will be formed. wikipedia.org This means products will be found where the methyl group from a molecule of type A has "crossed over" to methylate a molecule of type A'.
The use of the -CD3 label from this compound provides a clear signal to detect these crossover products, offering definitive evidence for the intermolecular or intramolecular nature of the reaction. wikipedia.orgresearchgate.net
Investigating Nucleophilic Attack and Electrophilic Reactivity Profiles in Organic Reactions
Trimethyloxonium tetrafluoroborate is recognized as one of the most powerful and electrophilic methylating agents available. wikipedia.orgorgsyn.org The deuterated analogue, this compound, shares this high reactivity, allowing it to serve as a potent probe for the nucleophilicity of various functional groups. nih.govumich.edu
By treating a polyfunctional molecule with this compound, chemists can determine the relative reactivity of different potential nucleophiles within the molecule. The reagent is strong enough to methylate a wide range of functional groups, including:
Alcohols to form ethers
Carboxylic acids to form methyl esters umich.edu
Amides and lactams (O-methylation) to form imino ethers researchgate.net
Thioethers to form sulfonium (B1226848) salts researchgate.net
Amines to form quaternary ammonium (B1175870) salts
Because the reaction is often rapid and can be conducted under neutral or mild conditions, it reveals the inherent kinetic nucleophilicity of each site. nih.govumich.edu The incorporation of the -CD3 label allows for straightforward identification of the methylation site(s) via mass spectrometry and NMR, as detailed previously. This approach is instrumental in creating reactivity maps for complex substrates and understanding how electronics and sterics influence the profile of nucleophilic attack.
Table 3: Reactivity of Various Nucleophiles with this compound
| Nucleophilic Functional Group | Product Functional Group |
| Carboxylic Acid (R-COOH) | Methyl-d3 Ester (R-COOCD₃) |
| Alcohol (R-OH) | Methyl-d3 Ether (R-OCD₃) |
| Thiol (R-SH) | Methyl-d3 Thioether (R-SCD₃) |
| Amine (R-NH₂) | Methyl-d3 Ammonium Salt (R-N⁺H₂CD₃) |
| Thioether (R-S-R') | Methyl-d3 Sulfonium Salt (R-S⁺(CD₃)-R') |
| Amide (R-CONH₂) | O-Methyl-d3 Imino Ether (R-C(OCD₃)=N⁺H₂) |
Harnessing Isotopic Precision: this compound in Advanced Organic Synthesis
This compound, the deuterated analogue of the powerful methylating agent Trimethyloxonium tetrafluoroborate (Meerwein's salt), has emerged as a crucial tool in synthetic chemistry. wikipedia.orgscbt.com Its ability to introduce a trideuteromethyl (-CD₃) group with high efficiency allows for isotopic labeling, which is invaluable for mechanistic studies, metabolic tracking of biologically active molecules, and enhancing the pharmacokinetic profiles of pharmaceuticals. This article explores the specific applications of this deuterated reagent in complex organic transformations, focusing on its role in selective methylation, synthesis of important compounds, and its utility in sophisticated synthetic strategies.
Advanced Analytical and Spectroscopic Methodologies for Investigating Reactions Involving Trimethyloxonium D9 Tetrafluoroborate
Application of Deuterium (B1214612) NMR (²H NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Deuterium Nuclear Magnetic Resonance (²H or D NMR) spectroscopy is a powerful tool for tracing the fate of deuterium labels in a chemical reaction. While direct examples of ²H NMR monitoring of reactions specifically involving Trimethyloxonium-d9 tetrafluoroborate (B81430) are not extensively documented in readily available literature, the principles of this technique make it highly suitable for such investigations.
In a reaction where Trimethyloxonium-d9 tetrafluoroborate is used as a deuteromethylating agent, the deuterium atoms are transferred to the substrate. By acquiring ²H NMR spectra over the course of the reaction, it is possible to monitor the disappearance of the signal corresponding to the deuterated methyl group of the starting material and the appearance of new signals corresponding to the deuteromethylated product(s). The chemical shift of the deuterium signal in the product provides valuable information about the new chemical environment of the deuterated methyl group, aiding in product characterization.
Furthermore, the integration of the ²H NMR signals allows for the quantification of both the remaining reactant and the formed product, enabling the study of reaction kinetics. This is particularly advantageous as the natural abundance of deuterium is very low (approximately 0.015%), resulting in a spectrum that is free from background signals, with only the labeled species being observed.
Key Applications of ²H NMR:
Reaction Progress Monitoring: Tracking the consumption of this compound and the formation of deuteromethylated products.
Product Identification: The chemical shift of the deuterium signal provides structural information about the product.
Mechanistic Studies: Distinguishing between different potential reaction pathways by identifying the location of the deuterium label in the products and any intermediates.
Kinetic Analysis: Determining reaction rates by measuring the change in concentration of deuterated species over time.
While ¹H NMR is more common for reaction monitoring due to its higher sensitivity, ²H NMR offers the distinct advantage of directly observing the isotopic label, thereby providing unambiguous information about the transfer of the deuteromethyl group.
Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS) for Intermediates and Reaction Pathway Elucidation
Mass spectrometry (MS) is an indispensable tool for identifying reaction products and intermediates. When coupled with a separation technique like Gas Chromatography (GC) or used with a soft ionization source like Electrospray Ionization (ESI), it provides comprehensive information about the components of a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. In the context of reactions involving this compound, which is a powerful deuteromethylating agent, GC-MS is often employed to analyze the derivatized products. The use of the deuterated reagent introduces a specific mass shift in the product molecules, which can be readily detected by the mass spectrometer. This isotopic labeling is a powerful technique for confirming the success of the methylation reaction and for distinguishing the methylated product from other components in the mixture.
For instance, the methylation of acidic protons in various analytes converts them into their more volatile O-methylated counterparts, making them amenable to GC analysis. youtube.com The mass spectra of the deuteromethylated products will show a molecular ion peak and fragment ions that are 9 mass units higher than the corresponding non-deuterated methylated analogues, providing clear evidence of the deuteromethylation.
| Analyte Class | Derivatization Reagent | Analytical Technique | Key Findings |
| Chlorinated Phenols | Trimethyloxonium (B1219515) tetrafluoroborate | EI-GC-MS | Efficient conversion to O-methylated derivatives at ambient temperature, enabling qualitative detection and identification. youtube.comrsc.org |
| Phosphonic Acids | Trimethyloxonium tetrafluoroborate | GC-MS | Rapid methylation at ambient temperature, providing a safer alternative to diazomethane (B1218177) for derivatization. nih.gov |
Electrospray Ionization-Mass Spectrometry (ESI-MS):
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar, non-volatile, and thermally labile molecules, including reaction intermediates and ionic species. nih.gov In studies of reactions involving this compound, ESI-MS can be used to directly observe the ionic intermediates and products in the reaction solution. This allows for the elucidation of reaction pathways by identifying key intermediates that may not be observable by other techniques. nih.gov
The high mass accuracy and resolution of modern mass spectrometers can further aid in determining the elemental composition of the detected ions, confirming the incorporation of the deuterated methyl group.
In Situ Spectroscopic Methods for Real-Time Reaction Analysis
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching. This provides a dynamic view of the reaction, revealing information about reaction kinetics, intermediates, and the influence of reaction parameters.
While specific applications of in situ spectroscopy to reactions of this compound are not widely reported, techniques like in situ Fourier Transform Infrared (FTIR) and in situ NMR spectroscopy are highly relevant.
In Situ FTIR Spectroscopy:
In situ FTIR spectroscopy can monitor the progress of a reaction by tracking the changes in the vibrational frequencies of functional groups. xjtu.edu.cn For a reaction involving this compound, one could monitor the disappearance of the C-O stretching vibration of the reagent and the appearance of new vibrational modes associated with the formation of the deuteromethylated product. This technique is particularly powerful for studying reactions in solution and can provide real-time kinetic data. youtube.com
In Situ NMR Spectroscopy (Flow-NMR):
In situ or Flow-NMR spectroscopy allows for the continuous monitoring of a reaction mixture by flowing it through an NMR spectrometer. xjtu.edu.cn This would be an ideal technique for studying reactions with this compound, as it would allow for the simultaneous monitoring of multiple deuterated and protonated species. By observing the changes in the ²H and ¹H NMR spectra in real-time, one could gain a comprehensive understanding of the reaction kinetics and mechanism.
Chromatographic and Separation Techniques for Mechanistic Studies of Reaction Mixtures
Chromatographic techniques are essential for separating the complex mixtures that often result from chemical reactions, allowing for the individual components to be identified and quantified.
Gas Chromatography (GC):
As mentioned in the context of GC-MS, GC is a primary tool for separating the volatile products of deuteromethylation reactions. youtube.comnih.gov The retention time of a compound in GC is a characteristic property that aids in its identification. By comparing the retention times of the reaction products with those of authentic standards, one can confirm the identity of the deuteromethylated compounds. The separation efficiency of GC allows for the resolution of isomers and byproducts, providing a detailed picture of the product distribution.
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography is a simple and rapid technique for monitoring the progress of a reaction and for preliminary product analysis. By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of the starting materials and the formation of products. While not providing the detailed structural information of spectroscopic methods, TLC is an invaluable tool for quickly assessing reaction completion and for optimizing reaction conditions.
Future Research Directions and Emerging Applications of Trimethyloxonium D9 Tetrafluoroborate
Development of Novel Methylation Methodologies and Reagent Design
The foundational chemistry of trimethyloxonium (B1219515) tetrafluoroborate (B81430), a powerful alkylating agent capable of methylating weak nucleophiles like amides, lactams, sulfides, and carboxylic acids, provides a robust platform for methodological innovation. orgsyn.org Research in this area is expected to focus on expanding the substrate scope and enhancing reaction efficiency under milder conditions. While the non-deuterated form is often used to establish these methods, they are directly applicable to the d9-analogue for isotopic labeling purposes.
Future developments may involve:
Expanding Solvent Systems: While traditionally used in solvents like dichloromethane (B109758), nitromethane (B149229), or liquid sulfur dioxide, research into its utility in more green or unconventional media could broaden its applicability. orgsyn.org
Catalytic Applications: Exploring its use not just as a stoichiometric reagent but in catalytic cycles for methylation, potentially activated by light or electrochemistry, could represent a new frontier.
Safer Alternatives: The development of methodologies using trimethyloxonium salts continues to provide safer and more practical alternatives to hazardous reagents like diazomethane (B1218177) for applications such as the derivatization of chlorophenols for gas chromatography-mass spectrometry (EI-GC-MS) analysis. nih.govresearchgate.net
In Situ Generation: The propensity for trialkyloxonium salts to undergo alkyl-exchange opens avenues for reagent design. wikipedia.org For instance, the less soluble trimethyloxonium tetrafluoroborate can be converted in situ from more soluble precursors like triethyloxonium (B8711484) tetrafluoroborate, a strategy that could be adapted for its d9 counterpart to overcome solubility challenges and tune reactivity. wikipedia.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of potent reagents into continuous flow and automated synthesis platforms is a major trend in modern chemistry, aimed at improving safety, reproducibility, and scalability. While trimethyloxonium tetrafluoroborate reacts violently with water and requires handling in an inert atmosphere, flow chemistry offers a contained environment that mitigates these challenges. wikipedia.orgmerckmillipore.com
Future research directions include:
Packed-Bed Reactors: Developing stable, solid-phase cartridges of trimethyloxonium-d9 tetrafluoroborate that can be incorporated into flow systems. This would allow for precise control over reaction time and temperature, minimizing byproduct formation.
Automated Derivatization: For high-throughput screening, an automated platform could employ the reagent for the rapid derivatization of sample libraries (e.g., for metabolomics or environmental analysis) prior to analytical measurement. nih.govresearchgate.net
On-Demand Reagent Generation: Advanced systems could integrate the synthesis of the oxonium salt, as described by Meerwein and Curphey, directly into a multi-step flow process, generating and consuming the reactive species on demand. orgsyn.orglookchem.comchemicalbook.com This approach enhances safety and efficiency, particularly for a reagent with a limited shelf-life. wikipedia.org
Exploration in Materials Science and Polymer Chemistry through Specific Methylation Events
The ability of trimethyloxonium salts to act as powerful electrophiles extends their utility beyond small molecule synthesis and into the realm of materials and polymers. sigmaaldrich.com Specific methylation can precisely alter the chemical and physical properties of macromolecules.
Polymer Functionalization: Post-polymerization modification of polymers containing nucleophilic sites can be achieved with high efficiency. Using this compound would allow for the precise quantification of the degree of functionalization via mass spectrometry or solid-state NMR.
Cationic Polymerization Catalyst: Trimethyloxonium tetrafluoroborate is known to be an effective catalyst for the polymerization of cyclic ethers and sulfides. sigmaaldrich.com The d9 version could be used to initiate polymerization, thereby installing a deuterated end-group. This "tagged" polymer is invaluable for studying polymerization mechanisms and for tracking the polymer's fate in blends or composites.
Surface Modification: Surfaces functionalized with nucleophilic groups (e.g., hydroxyls, amines) could be methylated to alter their hydrophobicity, reactivity, and biocompatibility. Using the d9 reagent would provide a clear analytical handle to confirm and quantify the surface modification.
Potential for Derivatization and Further Isotopic Labeling Studies
The core current and future application of this compound lies in its role as a derivatization and isotopic labeling agent. pharmaffiliates.comscbt.com Derivatization converts analytes into forms that are more volatile or easily ionized for analysis, while isotopic labeling is the gold standard for quantitative mass spectrometry. researchgate.netmusechem.com
Quantitative Proteomics and Metabolomics: The reagent is ideal for introducing a stable isotope label onto peptides or metabolites containing carboxylic acid or phenol (B47542) groups. nih.govwikipedia.org In differential expression studies, samples can be labeled with the d0 and d9 versions of the reagent, mixed, and analyzed by MS. The ratio of the d0/d9 peak intensities provides precise relative quantification.
Mechanistic Studies: The introduction of a CD3 group can be used to study reaction mechanisms through the kinetic isotope effect (KIE). nih.gov While the KIE for deuterium (B1214612) is generally small for methyl transfers, it can be measurable and provide insight into rate-determining steps. nih.gov
Development of Multiplexed Reagents: Building on work with other labeling tags, there is potential to develop a suite of related oxonium reagents with different isotopic substitutions (e.g., using ¹³C and D) to allow for multiplexed experiments where multiple samples can be compared in a single MS run. nih.gov This approach, already used for amine-reactive tags, could be extended to carboxyl- and hydroxyl-reactive reagents like trimethyloxonium tetrafluoroborate. nih.gov
Q & A
Q. What are the critical safety protocols for handling Trimethyloxonium-d9 Tetrafluoroborate in laboratory settings?
this compound is highly reactive, particularly with water, and poses risks of severe skin/eye corrosion (H314 hazard code). Key handling steps include:
- PPE : Wear nitrile gloves, face shields, and lab coats .
- Storage : Store below -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid aqueous quenching to prevent exothermic reactions .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., hydrogen fluoride) .
Q. How is this compound utilized as an alkylating agent in organic synthesis?
This reagent is a potent methylating agent for oxygen, nitrogen, and sulfur nucleophiles (e.g., alcohols, amines, thiols). Its mechanism involves SN2 displacement, transferring the methyl-d9 group to substrates. Example applications:
- Amine Methylation : Reacts with primary/secondary amines to form quaternary ammonium salts under anhydrous conditions (e.g., CH₂Cl₂, -30°C) .
- Ether Synthesis : Methylates alcohols to generate methyl ethers with high regioselectivity .
- Isotopic Labeling : The deuterated methyl group (CD₃) enables tracking in kinetic isotope effect (KIE) studies .
Advanced Research Questions
Q. How can side reactions be minimized when using this compound in moisture-sensitive reactions?
Common side reactions include hydrolysis (yielding methanol-d4 and BF₃) and over-alkylation. Mitigation strategies:
- Solvent Purity : Use rigorously dried solvents (e.g., CH₂Cl₂, THF) with molecular sieves .
- Temperature Control : Conduct reactions at -30°C to slow hydrolysis and improve selectivity .
- Substrate Pre-activation : Pre-treat nucleophiles with bases (e.g., NaH) to enhance reactivity and reduce competing pathways .
- In Situ Monitoring : Use ¹⁹F NMR to track BF₄⁻ byproducts and adjust stoichiometry dynamically .
Q. What isotopic effects arise when substituting Trimethyloxonium-d9 for non-deuterated analogs in reaction kinetics?
Deuteration alters reaction rates and mechanisms due to the kinetic isotope effect (KIE):
- Primary KIE : The C-D bond’s higher stability slows methyl transfer in SN2 reactions (k_H/k_D ≈ 2–3) .
- Solvent Isotope Effects : Deuteration may shift transition-state solvation, impacting activation entropy .
- Analytical Considerations : Use LC-MS or ²H NMR to distinguish deuterated products from natural abundance backgrounds .
Q. How does this compound compare to other Meerwein salts (e.g., Triethyloxonium Tetrafluoroborate) in alkylation efficiency?
Methodological Notes
- Synthesis Optimization : For high-yield methyl-d9 transfer, use substoichiometric HBF₄ to stabilize reactive intermediates .
- Waste Disposal : Hydrolyze residual reagent in a controlled alkaline bath (pH >10) to neutralize HF .
- Contradictions in Data : Some safety sheets report conflicting HNOC classifications; prioritize supplier-specific guidelines (e.g., Thermo Scientific vs. Aladdin ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
